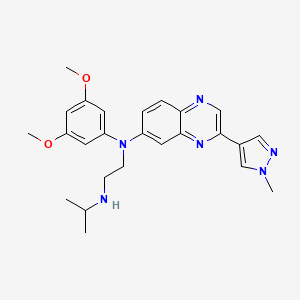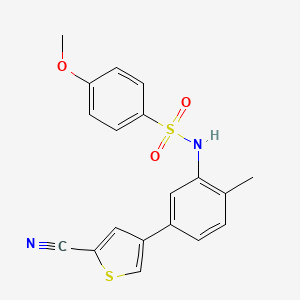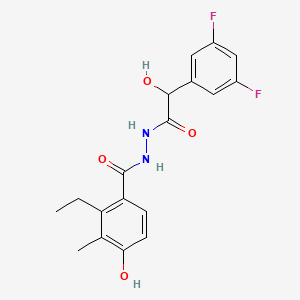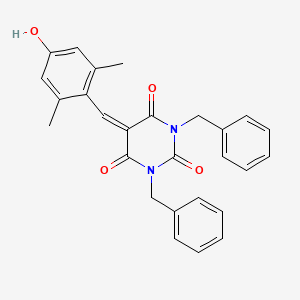
Erdafitinib
Descripción general
Descripción
Erdafitinib es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento de fibroblastos utilizado principalmente en el tratamiento del carcinoma urotelial localmente avanzado o metastásico. Se comercializa bajo el nombre comercial Balversa y es conocido por su capacidad de dirigirse e inhibir la actividad de los receptores del factor de crecimiento de fibroblastos 1, 2, 3 y 4 . Este compuesto ha mostrado una gran promesa en el tratamiento de cánceres con alteraciones genéticas específicas en los receptores del factor de crecimiento de fibroblastos.
Aplicaciones Científicas De Investigación
Erdafitinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los inhibidores del receptor del factor de crecimiento de fibroblastos y sus interacciones con otras moléculas.
Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para modular los procesos celulares.
Medicina: Utilizado principalmente en el tratamiento del carcinoma urotelial, con investigación en curso sobre su eficacia en otros cánceres como el cáncer de vías biliares, el cáncer gástrico, el cáncer de pulmón de células no pequeñas y el cáncer de esófago
Industria: Utilizado en el desarrollo de terapias dirigidas y enfoques de medicina personalizada, particularmente para cánceres con mutaciones genéticas específicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de erdafitinib implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una de las principales rutas sintéticas incluye la formación de derivados de quinoxalina, que luego se modifican para obtener el producto final . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar las transformaciones químicas deseadas.
Métodos de producción industrial: La producción industrial de this compound se centra en optimizar el rendimiento y la pureza. Esto implica el uso de reactores a gran escala, control preciso de los parámetros de reacción y técnicas avanzadas de purificación como la cristalización y la cromatografía . El proceso también incluye la preparación de sales farmacéuticamente aceptables y dispersiones sólidas amorfas para mejorar la biodisponibilidad y la estabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: Erdafitinib se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas o una mejor eficacia .
Mecanismo De Acción
Erdafitinib ejerce sus efectos uniéndose e inhibiendo la actividad enzimática de los receptores del factor de crecimiento de fibroblastos 1, 2, 3 y 4 . Esta inhibición previene la fosforilación y la señalización posterior de estos receptores, que a menudo están involucrados en la proliferación, diferenciación y supervivencia de las células cancerosas. Al bloquear estas vías, this compound reduce la viabilidad de las células cancerosas y retrasa el crecimiento tumoral .
Compuestos similares:
Pemigatinib: Otro inhibidor del receptor del factor de crecimiento de fibroblastos utilizado en el tratamiento del colangiocarcinoma.
Infigratinib: Dirige los receptores del factor de crecimiento de fibroblastos y se utiliza para indicaciones similares a this compound.
Futibatinib: Un inhibidor selectivo del receptor del factor de crecimiento de fibroblastos con aplicaciones en varios cánceres
Singularidad de this compound: This compound es único en su amplia inhibición de múltiples receptores del factor de crecimiento de fibroblastos (1, 2, 3 y 4), lo que lo hace efectivo contra una gama más amplia de alteraciones genéticas en comparación con otros inhibidores que pueden dirigirse solo a uno o dos receptores . Además, su aprobación para su uso en carcinoma urotelial con mutaciones genéticas específicas destaca su papel en la medicina personalizada .
Comparación Con Compuestos Similares
Pemigatinib: Another fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.
Infigratinib: Targets fibroblast growth factor receptors and is used for similar indications as erdafitinib.
Futibatinib: A selective fibroblast growth factor receptor inhibitor with applications in various cancers
Uniqueness of this compound: this compound is unique in its broad inhibition of multiple fibroblast growth factor receptors (1, 2, 3, and 4), making it effective against a wider range of genetic alterations compared to some other inhibitors that may target only one or two receptors . Additionally, its approval for use in urothelial carcinoma with specific genetic mutations highlights its role in personalized medicine .
Propiedades
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHOMJCDNXHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027936 | |
| Record name | Erdafitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1346242-81-6 | |
| Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erdafitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erdafitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erdafitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDAFITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













